5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-4-16-7-10-19(25-16)26(23,24)20-15-6-8-17-14(11-15)5-9-18(22)21(17)12-13(2)3/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEZDCLEOPQYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O3S. Its molecular weight is approximately 386.51 g/mol. The compound features a thiophene ring and a sulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.51 g/mol |
| Purity | Typically ≥95% |
The precise mechanism of action for this compound remains under investigation. However, based on its structural similarities to other sulfonamides and quinoline derivatives, it is hypothesized that it may act as an enzyme inhibitor. This could involve interference with biochemical pathways such as folic acid synthesis in bacteria or modulation of cell proliferation pathways in cancer cells.
Potential Targets
- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis.
- Cancer Cell Proliferation : It may affect pathways related to cell cycle regulation and apoptosis in cancer cells.
Antimicrobial Activity
Compounds similar to this compound have shown significant antimicrobial properties. Studies indicate that quinoline derivatives exhibit activity against various bacterial strains and fungi.
Anticancer Activity
Research has highlighted the potential anticancer properties of quinoline derivatives:
- Cell Lines Tested : Commonly tested against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and A549 (lung).
- IC50 Values : Compounds in this class have reported IC50 values ranging from nanomolar to micromolar concentrations against various cancer types.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | Quinoline Derivative | 0.23 ± 0.05 |
| MDA-MB-231 | Quinoline Derivative | 0.19 ± 0.04 |
| A549 | Quinoline Derivative | 0.08 ± 0.01 |
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Anticancer Effects :
- A study evaluated a series of quinoline derivatives for their cytotoxic effects on various cancer cell lines.
- Results indicated that modifications in the quinoline structure significantly influenced the anticancer potency.
-
Antimicrobial Efficacy :
- Research demonstrated that certain thiophene-containing compounds exhibited potent antibacterial activity against gram-positive and gram-negative bacteria.
- The mechanism was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Variations in Molecular Properties
The target compound is compared below with three analogues (Table 1), emphasizing substituent effects on molecular weight, hydrogen bonding, and polarity.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Alkyl vs. Acyl Substituents: The target’s isobutyl group (C₄H₉) increases lipophilicity compared to the methyl substituent in the analogue from . The propanoyl group (C₂H₅CO-) in the analogue introduces a polar ketone, enhancing hydrogen-bond acceptor capacity .
Molecular Weight Trends: The target likely has a molecular weight >378.51 g/mol (based on isobutyl vs. propanoyl in the analogue).
Hydrogen Bonding: All compounds share the sulfonamide group (NH-SO₂), a strong hydrogen-bond donor/acceptor. The 2-oxo group in the target and compound adds an acceptor site, while the methoxy group in the second analogue provides an additional acceptor .
Implications for Solid-State and Solution Behavior
- Crystallography : The target’s hydrogen-bonding network (sulfonamide, oxo) may resemble patterns observed in Etter’s graph-set analysis, favoring specific crystal packing motifs . Tools like SHELX could resolve its structure.
- Solubility: The isobutyl group may reduce aqueous solubility compared to the methyl-substituted analogue, while the propanoyl-containing compound’s ketone could improve polar interactions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiophene-2-sulfonyl chloride intermediate with a substituted tetrahydroquinoline amine. Key steps include:
- Sulfonylation : Reacting 5-ethylthiophene-2-sulfonyl chloride with 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0°C to room temperature) minimizes side products like disulfonylated derivatives .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., ethyl group at thiophene C5, isobutyl at tetrahydroquinoline N1) and assess stereochemical integrity .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns to rule out impurities .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the substitution pattern on the tetrahydroquinoline moiety influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Replace the isobutyl group with smaller (methyl) or bulkier (benzyl) substituents to evaluate steric effects on target binding. For example:
- Isobutyl vs. Benzyl : Increased lipophilicity (logP) from benzyl groups may enhance membrane permeability but reduce solubility, requiring counter-screening in polar media .
- Activity Assays : Test modified analogs against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions between the tetrahydroquinoline carbonyl and catalytic residues of target proteins .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Caco-2 Permeability : Assess apical-to-basal transport to predict oral bioavailability .
- In Vivo PK :
- Rodent Studies : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis. Calculate , , and AUC .
Q. How can data contradictions between computational predictions and experimental results be resolved?
- Methodological Answer :
- Validation Workflow :
Re-run computational models (e.g., QSAR, molecular dynamics) with updated force fields or explicit solvent conditions to refine binding energy predictions .
Perform orthogonal assays (e.g., ITC for thermodynamic profiling vs. SPR for kinetic data) to confirm discrepancies in binding affinity .
Investigate off-target effects via kinome-wide profiling (e.g., KinomeScan) if activity diverges from predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
